Product packaging for S,S'-Dimethyl dithiocarbonate(Cat. No.:CAS No. 868-84-8)

S,S'-Dimethyl dithiocarbonate

Cat. No.: B144620
CAS No.: 868-84-8
M. Wt: 122.21 g/mol
InChI Key: IUXMJLLWUTWQFX-UHFFFAOYSA-N
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Description

Contextualizing S,S'-Dimethyl Dithiocarbonate within Contemporary Chemical Disciplines

This compound holds a versatile position in modern chemistry, with applications spanning several disciplines:

Organic Synthesis: The compound is primarily utilized as a carbonylating agent and a source of the methanethiolate (B1210775) (CH₃S⁻) group. wikipedia.orgontosight.ai Its most notable application is as a substitute for the highly toxic phosgene (B1210022) in carbonylation reactions. researchgate.netthieme-connect.comorganic-chemistry.org This allows for the synthesis of a wide array of organic molecules such as ureas, carbamates, and thiocarbamates under milder and safer conditions. researchgate.netorganic-chemistry.org

Pharmaceutical and Agrochemical Chemistry: Due to its ability to introduce sulfur-containing moieties, this compound is an important intermediate in the manufacture of certain pharmaceuticals and pesticides. ontosight.ai Research has also explored its potential tuberculostatic activity, indicating its relevance in medicinal chemistry. researchgate.netbiosynth.com

Materials Science: The compound is employed in the synthesis of sulfur-containing polymers and other materials, contributing to the development of novel materials with unique properties. ontosight.ai

The structural properties of this compound are well-defined, providing a solid foundation for its application in research.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₃H₆OS₂ sigmaaldrich.com
Molar Mass 122.21 g/mol sigmaaldrich.com
Appearance Colorless liquid wikipedia.org
Density 1.1705 g/mL at 25 °C sigmaaldrich.com
Boiling Point 169 °C (336 °F; 442 K) wikipedia.org
Refractive Index 1.5485 (at 20°C) sigmaaldrich.com

| CAS Number | 868-84-8 wikipedia.orgsigmaaldrich.com |

Significance and Research Trajectories of this compound

The primary significance of this compound in research lies in its role as a safe and effective carbonylating agent. It provides a viable alternative to phosgene and isocyanates, which are hazardous. organic-chemistry.org Research has demonstrated its utility in the high-yield synthesis of mono-, di-, and trisubstituted ureas in aqueous conditions, which is a significant step towards greener chemistry. organic-chemistry.org

Key research findings and applications are summarized below:

Table 2: Research Applications of this compound

Application Description Research Outcome
Phosgene Substitute Used for the carbonylation of aliphatic amines to produce various ureas. organic-chemistry.org High yields (average 94%) and high purity (>99.2%) of ureas were achieved in water, avoiding hazardous reagents. organic-chemistry.org
Synthesis of N,N-dimethyl-N'-arylureas A multi-step method involving the reaction of this compound with dimethylamine, followed by halogenation and reaction with arylamines. researchgate.netthieme-connect.com Target products were obtained in high yields (85-98%) and purity, with the recovery of industrially useful byproducts. researchgate.netthieme-connect.com
Synthesis of Thiocarbamates Used to prepare S-methyl N-alkylthiocarbamates by reacting with primary aliphatic amines in water. researchgate.net Exceptionally high yields (>95%) and purity (>99.5%) were obtained at room temperature. researchgate.net

| Medicinal Chemistry | Investigated for its tuberculostatic activity. researchgate.netbiosynth.com | The compound and its derivatives were prepared and studied, though the newly obtained derivatives in one study did not show in vitro tuberculostatic activity. researchgate.net |

Future research trajectories are focused on expanding its application in sustainable chemistry, developing new catalytic systems that utilize this reagent, and further exploring its potential in the synthesis of biologically active molecules and advanced materials.

Scope and Methodology of the Academic Research Outline

This article is strictly focused on the chemical properties, synthesis, and academic research applications of this compound. The content is based on a review of scientific literature and authoritative chemical databases. The outline is intentionally structured to provide a detailed and scientifically accurate overview within these defined boundaries. Information regarding dosage, administration, or specific safety and adverse effect profiles is explicitly excluded to maintain a clear focus on the chemical and academic aspects of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6OS2 B144620 S,S'-Dimethyl dithiocarbonate CAS No. 868-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(methylsulfanyl)methanone
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InChI

InChI=1S/C3H6OS2/c1-5-3(4)6-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IUXMJLLWUTWQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20310491
Record name S,S'-Dimethyl dithiocarbonate
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Molecular Weight

122.21 g/mol
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CAS No.

868-84-8
Record name S,S-Dimethyl dithiocarbonate
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Record name S,S'-dimethyl dithiocarbonate
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Record name S,S-Dimethyl dithiocarbonate
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Synthetic Strategies and Reaction Mechanisms for S,s Dimethyl Dithiocarbonate

Established Synthetic Pathways to S,S'-Dimethyl Dithiocarbonate

The synthesis of this compound can be achieved through several established routes, with the most common one involving the reaction of an alkali metal hydroxide (B78521), an alcohol, and carbon disulfide, followed by alkylation.

A well-documented method for preparing this compound involves a two-stage reaction. chemicalbook.com The first stage is the formation of a xanthate intermediate, followed by methylation.

The process begins with the reaction of potassium hydroxide (KOH) with methanol (B129727) (CH₃OH) in a solvent mixture, typically diethyl ether and benzene. This mixture is cooled, and carbon disulfide (CS₂) is added dropwise to form potassium O-methyl dithiocarbonate (potassium methyl xanthate). In the second stage, this intermediate is alkylated using dimethyl sulfate (B86663) ((CH₃)₂SO₄) to yield the final product, this compound. chemicalbook.com

The reaction conditions are crucial for a successful synthesis, as detailed in the table below.

Table 1: Reaction Parameters for Synthesis of this compound chemicalbook.com

Parameter Value/Condition
Reactants Potassium hydroxide, Methanol, Carbon disulfide, Dimethyl sulfate
Solvents Diethyl ether, Benzene
Temperature (Stage 1) 6 °C
Duration (Stage 1) 5 hours
Temperature (Stage 2) 20 °C
Duration (Stage 2) 20 hours

| Yield | ~57% |

This interactive table summarizes the key conditions for the synthesis described.

Besides the classic xanthate route, other methods have been developed for the synthesis of this compound and its analogs.

One alternative involves starting with a β-enamino ester, which reacts with carbon disulfide and sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO). The resulting intermediate is then treated with dimethyl sulfate to produce the dithiocarbamate (B8719985) derivative. rjpbcs.com

Another approach starts from O,S-dimethyl dithiocarbonate. google.com This isomer can be synthesized and then rearranged to the more stable S,S'-dimethyl thiocarbamate, which is a related but different compound. However, this highlights the accessibility of various dithiocarbonate isomers as starting points.

Furthermore, a general method for preparing S,S-dialkyl dithiocarbonates utilizes gaseous carbon dioxide and various thiols in a Mitsunobu-based reaction, offering a pathway to both symmetrical and unsymmetrical products in good yields. researchgate.net

Mechanistic Investigations of this compound Formation

The primary synthesis method proceeds through a nucleophilic addition mechanism.

Formation of Methoxide (B1231860): Potassium hydroxide, a strong base, deprotonates methanol to form the potassium methoxide nucleophile.

KOH + CH₃OH → K⁺CH₃O⁻ + H₂O

Nucleophilic Attack on Carbon Disulfide: The highly nucleophilic methoxide ion attacks the electrophilic carbon atom of carbon disulfide. This results in the formation of the potassium O-methyl dithiocarbonate (potassium methyl xanthate) salt.

K⁺CH₃O⁻ + CS₂ → K⁺[CH₃OCS₂]⁻

S-Alkylation: The xanthate salt then acts as a nucleophile. The sulfur atom attacks one of the methyl groups of dimethyl sulfate in a nucleophilic substitution reaction (SN2). This step is repeated to replace both sulfur-bound protons (in the theoretical dithiocarbonic acid) with methyl groups, forming the stable this compound. chemicalbook.com

The use of this compound as a carbonylating agent in the synthesis of ureas also provides insight into its reactivity. It reacts with amines to form S-methyl N-alkylthiocarbamate intermediates, demonstrating the lability of the C-S bond and its susceptibility to nucleophilic attack. organic-chemistry.orgresearchgate.net

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of this compound and its applications, several green chemistry principles are relevant.

Phosgene (B1210022) Substitute: this compound is widely employed as a safer, less toxic substitute for phosgene (COCl₂) and its equivalents in carbonylation reactions, such as the synthesis of ureas and carbamates. organic-chemistry.orgresearchgate.netnih.gov This avoids the use of highly hazardous materials, a core goal of green chemistry.

Aqueous Reaction Media: Several procedures that use this compound for the synthesis of ureas are performed in water. organic-chemistry.orgorganic-chemistry.org This eliminates the need for volatile organic compounds (VOCs) as solvents, reducing environmental impact and simplifying the process.

Atom Economy and Byproduct Recovery: The synthesis of ureas from this compound and amines can be highly efficient, with high yields and purity. organic-chemistry.orgresearchgate.net Furthermore, the reactions allow for the recovery of methanethiol (B179389), an industrially valuable byproduct, leading to better atom economy. organic-chemistry.orgresearchgate.net

Mild Reaction Conditions: Many of these greener applications operate under mild conditions, such as moderate temperatures (e.g., 20-70 °C), which reduces energy consumption. organic-chemistry.orgresearchgate.net

The direct synthesis of carbonates from CO₂ is another area of green chemistry research that aims to replace phosgene-based routes, highlighting a broader trend towards sustainable carbonylation methods. rsc.org

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound from the reaction mixture are critical for obtaining a product of high purity.

A common procedure involves a workup followed by distillation. After the synthesis reaction is complete, the organic layer containing the product is separated from the aqueous layer. This organic phase is then washed sequentially with dilute acid (e.g., 0.1 N HCl) and brine solutions to remove unreacted starting materials and inorganic salts. chemicalbook.com After drying the organic layer, the solvent is removed under reduced pressure. The final purification of the crude residue is typically achieved by vacuum distillation, which separates the liquid this compound from less volatile impurities. chemicalbook.com

In applications where this compound is used as a reagent, such as in the synthesis of substituted ureas, the resulting products often precipitate from the reaction medium with high purity and can be isolated simply by filtration, which is an efficient and clean isolation technique. organic-chemistry.orgresearchgate.net

Table 2: Summary of Purification Techniques

Technique Purpose Reference
Decantation/Separation To separate the organic product layer from the aqueous phase. chemicalbook.com
Washing with Acid/Brine To remove inorganic impurities and unreacted reagents. chemicalbook.com
Vacuum Distillation To purify the final liquid product based on boiling point. chemicalbook.com

| Filtration | To isolate solid derivatives synthesized using the compound. | organic-chemistry.orgresearchgate.net |

This interactive table outlines the common methods for purifying this compound and its derivatives.

Reactivity and Transformational Chemistry of S,s Dimethyl Dithiocarbonate

S,S'-Dimethyl Dithiocarbonate as a Carbonylating Reagent

This compound (DMDTC) serves as an effective carbonylating agent, reacting with aliphatic amines to produce various substituted ureas. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This method avoids the use of hazardous materials like phosgene (B1210022) or isocyanates. organic-chemistry.org The reactions are notable for their high yields, often exceeding 90%, and the high purity of the resulting products. organic-chemistry.orgthieme-connect.com A significant advantage of this process is the recovery of methanethiol (B179389), a valuable industrial byproduct. organic-chemistry.orgthieme-connect.com

Carbonylation of Aliphatic Amines for Urea (B33335) Synthesis

The carbonylation of aliphatic amines using DMDTC is a robust method for synthesizing mono-, di-, and trisubstituted ureas. organic-chemistry.orgthieme-connect.comorganic-chemistry.org The versatility of this approach allows for the selective synthesis of different urea derivatives by carefully controlling the reaction conditions, such as temperature and stoichiometry. organic-chemistry.orgthieme-connect.com

The synthesis of N-alkylureas from primary aliphatic amines and this compound proceeds through a two-step, one-pot process. thieme-connect.com Initially, the amine reacts with DMDTC to form an S-methyl N-alkylthiocarbamate intermediate. thieme-connect.comthieme-connect.com This intermediate is then treated with an aqueous solution of ammonia. thieme-connect.com The reaction mixtures are heated to between 60-70 °C for several hours to yield the final N-alkylurea. thieme-connect.com This method has been shown to be effective for a range of primary aliphatic amines, providing the target ureas in high yields. thieme-connect.com

Table 1: Synthesis of N-Alkylureas from this compound

Starting Amine Product Yield (%)
Methylamine N-Methylurea 96
Ethylamine N-Ethylurea 93
Propylamine N-Propylurea 94
Isopropylamine N-Isopropylurea 92
Butylamine N-Butylurea 95
Benzylamine N-Benzylurea 95

Data sourced from Artuso et al., 2007 thieme-connect.com

Symmetrical N,N'-dialkylureas are synthesized by the direct reaction of a primary aliphatic amine with this compound. organic-chemistry.orgthieme-connect.com The reaction is typically carried out at 60 °C with a molar ratio of DMDTC to amine of 1:2. organic-chemistry.orgthieme-connect.com To prevent the oxidation of the methanethiol byproduct to dimethyl disulfide, the reaction is preferably conducted under a nitrogen atmosphere. thieme-connect.com This straightforward, one-step method provides high-purity symmetrical ureas with excellent yields. organic-chemistry.orgthieme-connect.com

Table 2: Synthesis of Symmetrical N,N'-Dialkylureas

Starting Amine Product Yield (%)
Isopropylamine N,N'-Diisopropylurea 96
Butylamine N,N'-Dibutylurea 95
Isobutylamine N,N'-Diisobutylurea 96
Cyclohexylamine N,N'-Dicyclohexylurea 98

Data sourced from Artuso et al., 2007 thieme-connect.com

The synthesis of unsymmetrical N,N'-dialkylureas using this compound is a two-step process that leverages the selective formation of an S-methyl N-alkylthiocarbamate intermediate at room temperature. organic-chemistry.orgthieme-connect.comnih.gov This intermediate is then reacted with a different primary or secondary aliphatic amine at temperatures ranging from 50 to 70 °C to yield the desired unsymmetrical urea. organic-chemistry.orgthieme-connect.com This method allows for the controlled and sequential addition of different alkyl groups to the urea backbone, providing a versatile route to a wide range of unsymmetrical products in high yields. thieme-connect.com

Data sourced from Artuso et al., 2007 thieme-connect.com

The preparation of N,N,N'-trialkylureas follows a similar two-step pathway to that of unsymmetrical dialkylureas. organic-chemistry.orgthieme-connect.comorganic-chemistry.org First, a primary amine is reacted with this compound to form the S-methyl N-alkylthiocarbamate intermediate. thieme-connect.com This intermediate is then reacted with a secondary amine in water at a temperature between 50 and 60 °C. thieme-connect.com This subsequent reaction leads to the formation of the N,N,N'-trialkylurea, again with high yields and purity. thieme-connect.comgoogle.com

Data sourced from Artuso et al., 2007 thieme-connect.com

A significant advancement in the use of this compound is the development of "in-water" carbonylation methods. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These procedures are conducted entirely in water under mild conditions, offering a green and cost-effective alternative to traditional methods that rely on organic solvents. organic-chemistry.org The reactions produce ureas in high yields (averaging 94%) and with high purity (>99.2%). organic-chemistry.org This aqueous methodology is applicable to the synthesis of N-alkylureas, symmetrical and unsymmetrical N,N'-dialkylureas, and N,N,N'-trialkylureas. organic-chemistry.orgthieme-connect.comorganic-chemistry.org The avoidance of organic solvents and catalysts makes this approach highly scalable for industrial applications and environmentally friendly. organic-chemistry.org

This compound as a Precursor in Diverse Organic Reactions

Beyond its role in carbonylation, this compound serves as a precursor for a range of other important organic molecules. guidechem.com Its unique structure allows for its participation in various synthetic pathways.

This compound is a valuable starting material for the synthesis of various dithiocarbamate (B8719985) derivatives. guidechem.com These compounds have applications in fields such as agriculture and pharmaceuticals. guidechem.com The dithiocarbonate moiety can be transferred to other molecules through reactions with suitable nucleophiles. guidechem.com

The reaction of this compound and its derivatives with amines and hydrazines has been a subject of study. researchgate.net For instance, research has been conducted on the reactions of this compound isonicotinoylhydrazone with primary and secondary amines, diamines, and hydrazines. researchgate.net Similarly, the reactions of O-alkyl S-methyl dithiocarbonates with N,N-dimethylhydrazine have been investigated, leading to the formation of N-alkoxythiocarbonyl-N,N-dimethylamine and N-alkoxythiocarbonyl-N',N'-dimethylhydrazine. rsc.org

ReactantProduct(s)
O-Decyl S-methyl dithiocarbonate and N,N-dimethylhydrazineN-decyloxythiocarbonyl-N,N-dimethylamine (26% yield), N-decyloxythiocarbonyl-N',N'-dimethylhydrazine (36% yield)

Table 2: Products from the reaction of O-Decyl S-methyl dithiocarbonate with N,N-dimethylhydrazine. rsc.org

Role in the Synthesis of N-Cyanoimido-S,S-dimethyl-dithiocarbonate

Applications in Heterocyclic Synthesis

This compound is a versatile reagent in the field of organic synthesis, particularly in the construction of various heterocyclic systems. Its utility has been demonstrated in the synthesis of nitrogen- and sulfur-containing ring structures.

Specifically, a derivative, N-cyanoimido-S,S-dimethyl dithiocarbonate (also known as dimethyl cyanodithioiminocarbonate), serves as a key building block for a range of heterocyclic compounds. guidechem.comchemicalbook.comhsppharma.com Research has shown its successful application in the synthesis of 4-methylthiopyrazolo[1,5-a]-1,3,5-triazines and methylsulfanylpyrimidines. guidechem.comchemicalbook.comhsppharma.com The reaction pathways often involve the reaction of the dithiocarbonate derivative with other cyclic intermediates. For instance, the synthesis of pyrazolo[1,5-a] guidechem.comnih.govacs.orgtriazines can be achieved through the reaction of N-Bis(methylthio)methylenecyanamide with aminopyrazole derivatives. researchgate.neteurjchem.com These aminopyrazoles are themselves synthesized from the reaction of the dithiocarbonate precursor with compounds like ethylcyanoacetate or malononitrile. researchgate.neteurjchem.com This multi-step process highlights the role of the dithiocarbonate as a foundational reagent for constructing complex fused heterocyclic systems. researchgate.neteurjchem.com The resulting pyrazolo[1,5-a]-1,3,5-triazine structures have been investigated for their potential as inhibitors of enzymes like protein kinase CK2 and as CRF1 receptor antagonists, indicating their relevance in medicinal chemistry. biopolymers.org.ua

The applications extend to the synthesis of other related structures, including methylsulfanyl derivatives of azoloazines and azoloazoles, cyanoguanidines, and N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles. guidechem.comchemicalbook.com

This compound in Polymerization Chemistry

Derivatives of dithiocarbonates play a significant role in modern polymer chemistry, particularly in techniques that allow for the synthesis of polymers with controlled structures.

Chain Transfer Agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

This compound and its derivatives are part of a class of compounds known as thiocarbonylthio compounds, which are instrumental as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.org RAFT is a type of reversible-deactivation radical polymerization that enables the synthesis of polymers with predetermined molecular weights and low polydispersity. wikipedia.org The dithiocarbonate moiety acts as a dormant species that can reversibly react with propagating polymer chains, allowing for controlled growth of the polymer. wikipedia.orgacs.org

The effectiveness of a dithiocarbonate as a RAFT agent is highly dependent on its specific structure, particularly the substituents on the nitrogen atom in dithiocarbamates. acs.orgcmu.eduresearchgate.net For instance, dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system are highly effective for the polymerization of monomers like styrene (B11656) and (meth)acrylates, leading to polymers with narrow molecular weight distributions. cmu.eduresearchgate.net In contrast, simple N,N-dialkyl dithiocarbamates are generally ineffective under thermal conditions. cmu.edu

The choice of the RAFT agent, including the specific dithiocarbonate derivative, is crucial and depends on the type of monomer being polymerized. acs.org Dithiocarbamates and xanthates are often suitable for less activated monomers (LAMs) such as vinyl acetate, whereas trithiocarbonates and dithiobenzoates are more effective for more activated monomers (MAMs). acs.orgmdpi.com

Control over Molecular Weight and Polydispersity

A key advantage of using dithiocarbonate-based chain transfer agents in RAFT polymerization is the ability to exert precise control over the polymer's molecular weight and polydispersity (Đ), a measure of the distribution of molecular weights. acs.orgwikipedia.org This control is achieved because the RAFT agent ensures a steady and uniform growth of all polymer chains, which is a significant departure from conventional free radical polymerization where high molecular weight polymers form almost instantly. acs.org

The theoretical number-average molecular weight (Mn) can be predicted based on the initial concentrations of the monomer and the RAFT agent. acs.org Studies have demonstrated a linear relationship between the molecular weight and monomer conversion, which is a hallmark of a controlled or living polymerization process. acs.orgresearchgate.netnih.gov For example, the use of specific 3,5-dimethyl-1H-pyrazole-1-carbodithioates as RAFT agents has resulted in polymers with very low dispersity values (Đ < 1.1) for more activated monomers and acceptable control (Đ < 1.3) for less activated monomers like vinyl acetate. rsc.org This level of control allows for the synthesis of well-defined polymers with predictable characteristics.

Below is a table summarizing the effect of different dithiocarbamate RAFT agents on the polymerization of various monomers.

RAFT Agent TypeMonomer TypeResulting Polydispersity (Đ)Reference
N-Aryl DithiocarbamatesMore Activated Monomers (MAMs)Typically < 1.2 cmu.edu
3,5-Dimethyl-1H-pyrazole-1-carbodithioatesMore Activated Monomers (MAMs)< 1.1 rsc.org
3,5-Dimethyl-1H-pyrazole-1-carbodithioatesLess Activated Monomers (LAMs)< 1.3 rsc.org
N,N-Dialkyl DithiocarbamatesVariousBroad (e.g., >1.8) cmu.edu
Design of Complex Polymer Architectures

The controlled nature of RAFT polymerization, facilitated by agents like dithiocarbonates, is a powerful tool for creating complex polymer architectures that are inaccessible through conventional polymerization methods. nih.govwikipedia.orgresearchgate.net Because the dithiocarbonate end-group is retained on the polymer chain after the initial polymerization, the "living" polymer can be re-activated for further reactions. cmu.edu

This feature enables the synthesis of a wide variety of advanced structures, including:

Block Copolymers: By sequentially adding different monomers, well-defined block copolymers can be synthesized. nih.govcmu.edugoogle.com For example, a poly(methyl methacrylate) chain prepared using a dithiocarbamate RAFT agent can be chain-extended with styrene to form a P(MMA-block-Sty) copolymer with low polydispersity. cmu.edu

Star, Comb, and Brush Polymers: These more intricate architectures can be designed and synthesized using RAFT techniques. wikipedia.orgresearchgate.net

Hyperbranched Polymers: RAFT can help control the degree of branching and minimize gelation during the synthesis of hyperbranched structures. researchgate.net

The ability to create these complex structures is crucial for developing advanced materials with tailored properties for applications in nanotechnology, biomaterials, and electronics. acs.orgresearchgate.net

Use in Controlled Free Radical Polymerizations

RAFT polymerization is a subset of a broader category known as controlled radical polymerization (CRP) or reversible-deactivation radical polymerization (RDRP). wikipedia.org Dithiocarbonates are key players in this field, acting as mediating agents that establish a rapid equilibrium between a small number of active, propagating radicals and a majority of dormant polymer chains (those capped with the dithiocarbonate moiety). acs.orgacs.org

This equilibrium minimizes the concentration of radicals at any given time, thereby drastically reducing the probability of termination reactions that would irreversibly stop chain growth. nih.gov The result is a polymerization process that proceeds with "living" characteristics, allowing for the synthesis of polymers with low dispersity and high end-group fidelity. rsc.orgresearchgate.net The process is versatile, applicable to a wide range of monomers, and can be initiated by thermal methods or by external stimuli like UV or gamma-ray irradiation. acs.orgresearchgate.net

Initiator and Terminator Roles in Polymerization

Certain dithiocarbonate compounds can function as "iniferters," a term that combines the roles of initiator, transfer agent, and terminator. acs.orgresearchgate.net In a process known as photoiniferter RAFT polymerization, the dithiocarbonate itself can be activated by light to generate the initial radical species that starts the polymerization. acs.orgresearchgate.net

In this mechanism, the photoactivated dithiocarbonate fragments into a transient radical, which initiates monomer addition, and a more stable thiocarbonylthio radical, which acts as the controlling agent for the RAFT process. researchgate.net This dual functionality simplifies the polymerization system as it may not require a separate, conventional radical initiator. researchgate.net For example, S-benzyl N,N-diethyldithiocarbamate was one of the early compounds investigated as a photoiniferter for the polymerization of monomers like methyl methacrylate (B99206) and styrene under UV irradiation. acs.org Compounds such as s,s′-bis-(α, α′-disubstituted-α″-acetic acid)-trithiocarbonates have also been described as capable of acting as initiator-chain transfer agent-terminators to control free radical polymerization. google.com

Other Specialized Chemical Transformations Involving this compound

This compound is recognized as an effective dehydrating agent in organic synthesis. cmu.edunih.govrsc.org A notable application is the conversion of aldoximes into their corresponding nitriles. This transformation is a dehydration reaction that proceeds in high yields under relatively mild conditions.

Research has demonstrated that this compound (DMDTC) efficiently dehydrates a variety of aldoximes derived from aliphatic, aromatic, and heteroaromatic aldehydes. wikipedia.org The general procedure involves heating the aldoxime with this compound in the presence of a base, such as triethylamine (B128534) (Et₃N), in a suitable solvent like dioxane. wikipedia.org The reaction typically requires heating at around 90 °C for several hours to achieve high conversion to the nitrile product. wikipedia.org

Table 1: Dehydration of Aldoximes to Nitriles using this compound

Aldoxime TypeReagentsConditionsOutcomeReference
AliphaticThis compound, TriethylamineDioxane, 90 °C, 8-11 hHigh yield of corresponding nitrile wikipedia.org
AromaticThis compound, TriethylamineDioxane, 90 °C, 8-11 hHigh yield of corresponding nitrile wikipedia.org
HeteroaromaticThis compound, TriethylamineDioxane, 90 °C, 8-11 hHigh yield of corresponding nitrile wikipedia.org

This compound serves as a valuable precursor for the methanethiolate (B1210775) anion (CH₃S⁻) or its conjugate acid, methanethiol (CH₃SH), in various organic transformations. cmu.eduresearchgate.net This reactivity is particularly exploited in carbonylation reactions where this compound acts as a substitute for the highly toxic phosgene.

A significant application is the synthesis of mono-, di-, and trisubstituted ureas from aliphatic amines. researchgate.net In these reactions, the amine displaces the methanethiolate leaving groups from the this compound molecule. The process is often carried out in water under mild conditions, and a key advantage is the ability to recover methanethiol, an industrially important chemical, as a byproduct. researchgate.net

The reaction can be controlled to produce different types of ureas. For instance, symmetrical N,N'-dialkylureas are synthesized by reacting a primary amine with this compound at elevated temperatures (e.g., 60 °C). researchgate.net Unsymmetrical ureas can be prepared by first forming an intermediate S-methyl N-alkylthiocarbamate at a lower temperature, which is then reacted with a different amine. researchgate.net

Table 2: Synthesis of Ureas from Aliphatic Amines using this compound

Amine Reactant(s)Key Intermediate/ConditionsProductByproductReference
Primary Amine (2 equiv.)Direct reaction at 60 °CSymmetrical N,N'-DialkylureaMethanethiol researchgate.net
Primary Amine (1 equiv.)Formation of S-methyl N-alkylthiocarbamateUnsymmetrical N,N'-DialkylureaMethanethiol researchgate.net
Primary Amine + Secondary AmineStepwise reaction via S-methyl N-alkylthiocarbamateN,N,N'-TrialkylureaMethanethiol researchgate.net
Primary ArylaminesReaction with S-methyl N,N-dimethylthiocarbamate (derived from DMDTC)N,N-Dimethyl-N'-arylureaMethanethiol, Dimethyl disulfide researchgate.net

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of S,S'-Dimethyl dithiocarbonate.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is consistent with the molecule's symmetrical structure. The two methyl (CH₃) groups are chemically equivalent due to the free rotation around the C-S bonds. This equivalence results in a single resonance signal in the spectrum.

In a typical ¹H NMR analysis, this signal appears as a sharp singlet, indicating that the protons on the methyl groups are not coupled to any other protons. A reported chemical shift for this singlet is approximately δ 2.55 ppm. chemicalbook.com The integration of this peak corresponds to six protons, further confirming that the signal arises from the two equivalent methyl groups. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, two distinct signals are expected, corresponding to the two different types of carbon atoms present: the methyl carbons (-SCH₃) and the carbonyl carbon (C=O).

The methyl carbons are equivalent and therefore produce a single resonance at a higher field (lower chemical shift). The carbonyl carbon, being part of a C=O double bond and bonded to two sulfur atoms, is significantly deshielded and appears at a much lower field (higher chemical shift). While specific shift values can vary slightly depending on the solvent, this pattern is a key identifier for the compound's carbon framework. acs.orgpharmaffiliates.com

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~2.55 chemicalbook.comSinglet2 x -SCH₃
¹³CNot explicitly found--SCH₃, C=O

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. uio.no The rate at which a molecule diffuses in a solvent is related to its size and shape (hydrodynamic radius). nih.gov

For a pure sample of this compound, a DOSY experiment would be expected to show all NMR signals (the single ¹H peak) aligning at the same diffusion coefficient, confirming the presence of a single molecular species. uio.no This technique is particularly valuable for assessing sample purity and studying molecular interactions in solution. For instance, it can be used to detect the presence of aggregates or complexes by identifying species with different diffusion rates. nih.govsibran.ru While specific DOSY studies on this compound are not prevalent in the literature, the method offers a robust approach for analyzing its behavior in solution. ucdavis.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent feature is the strong absorption band corresponding to the carbonyl group (C=O) stretching vibration. Due to the influence of the adjacent sulfur atoms, this band is typically observed in the region of 1650-1700 cm⁻¹. Another key feature is the C-S stretching vibration, which typically appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The presence of C-H bonds in the methyl groups is confirmed by stretching and bending vibrations observed around 2900-3000 cm⁻¹ and 1350-1450 cm⁻¹, respectively. Analysis of these characteristic frequencies provides direct evidence for the dithiocarbonate functional group. ias.ac.in

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₃H₆OS₂), the molecular weight is 122.21 g/mol . sigmaaldrich.com In an MS experiment, the molecular ion peak (M⁺) would be observed at m/z = 122. nist.govnih.gov The fragmentation of this ion can provide further structural confirmation. Common fragmentation pathways would likely involve the loss of a methyl group (-CH₃) or a methanethiol (B179389) group (-SCH₃), leading to fragment ions that are characteristic of the original structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. upi.edu The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The chromophores in this compound are the carbonyl group (C=O) and the C-S bonds.

The electronic spectrum of this compound is expected to show absorptions corresponding to n → π* and π → π* transitions associated with the carbonyl group. shu.ac.uk

n → π Transition:* This transition involves the excitation of a non-bonding electron (from the oxygen or sulfur lone pairs) to an anti-bonding π* orbital of the C=O group. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths. upi.edushu.ac.uk

π → π Transition:* This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=O group. These transitions are generally strong (high molar absorptivity) and occur at shorter wavelengths. shu.ac.uk

Additionally, transitions involving the sulfur atoms, such as n → σ* transitions, can occur, typically in the shorter wavelength UV region. shu.ac.uk The presence of sulfur atoms can shift the absorption maxima compared to simple ketones. While specific λmax values for this compound are not widely reported, related dithiocarbamate (B8719985) structures show intra-ligand charge transfer transitions in the UV region. researchgate.net

X-ray Diffraction Studies of Related Derivatives

While single-crystal X-ray diffraction data for this compound itself is not extensively detailed in the reviewed literature, structural analyses of its derivatives and compounds synthesized using it provide significant insights. The structural conformations of urea (B33335) derivatives, for which this compound is a synthetic precursor, have been a subject of interest. X-ray crystallographic studies on N,N'-disubstituted ureas reveal that the geometry of the two urea nitrogen atoms lies between trigonal and tetrahedral. nih.gov For instance, in N,N′-diphenyl-N,N′-diethylurea, the amide groups exhibit a non-planar distortion of about 30°, with C-N bond lengths of 1.37 Å. nih.gov These studies are crucial as they confirm the conformations and intermolecular interactions, such as the π-stacking observed in N,N′-dimethyl-N,N′-dinaphthylurea, which are inferred from NMR and UV spectroscopy. nih.gov

In the field of coordination chemistry, ligands derived from related dithiocarbonate and dithiocarbazate structures have been extensively studied. For example, the reaction of methyl 3-isonicotinoyldithiocarbazate, a related dithiocarbazate, can lead to the formation of metal complexes with nickel(II) and copper(II). researchgate.net The single-crystal X-ray diffraction studies of these complexes have elucidated their geometries. The [Ni(en)₂(3-pyt)₂] complex crystallizes in the orthorhombic system with the space group Pca2(1), while the Cu(en)₂₂ complex is monoclinic with a C2/c space group. researchgate.net

Similarly, X-ray diffraction has been employed to characterize organotellurium(IV) compounds containing dithiocarbamate ligands. The structure of chlorodimethyl(N,N-dimethyldithiocarbamato)tellurium(IV), Me₂TeCl[S₂CNMe₂], was determined by single-crystal X-ray diffraction. cdnsciencepub.com The data collection was performed using the θ/2θ scan method, and the structure was solved and refined to reveal detailed bond lengths and angles within the molecule. cdnsciencepub.com

The table below summarizes the crystallographic data for some of these related derivatives.

Compound/DerivativeCrystal SystemSpace GroupKey Structural FeaturesReference
[Ni(en)₂(3-pyt)₂]OrthorhombicPca2(1)The (3-pyt)⁻ ligand adopts a thione form. The complex has a slightly distorted octahedral geometry. researchgate.net
Cu(en)₂₂MonoclinicC2/cThe (3-pyt)⁻ ligand is present in a thiolato form. researchgate.net
Me₂TeCl[S₂CNMe₂]MonoclinicC2/cProvides detailed information on Te-S and Te-Cl bond lengths and the overall geometry around the tellurium center. cdnsciencepub.com
N,N′-diphenyl-N,N′-diethylureaNot specifiedNot specifiedAmide groups show non-planar distortion (~30°); C-N bond length is 1.37 Å. nih.gov

Other Spectroscopic and Analytical Techniques

The characterization of this compound and its reaction products is routinely accomplished using a suite of spectroscopic and analytical methods. These techniques are fundamental for confirming the structure, purity, and physicochemical properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for the structural elucidation of this compound and its derivatives. acs.org The ¹H NMR spectrum of this compound is expected to show a singlet for the two equivalent methyl (CH₃) groups. The ¹³C NMR spectrum would correspondingly show signals for the methyl carbons and the carbonyl carbon (C=O). acs.orgpharmaffiliates.com For more complex molecules derived from this compound, such as this compound isonicotinoylhydrazone, advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

Infrared (FT-IR) Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the functional groups present in the molecule. researchgate.netpharmaffiliates.com The key absorption for this compound is the strong stretching vibration of the carbonyl group (C=O), which is characteristic of thioesters. The positions of C-S and C-H stretching vibrations also provide confirmatory structural evidence.

Mass Spectrometry (MS): Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is used to determine the molecular weight of the compound and its derivatives. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Gas Chromatography (GC): Gas chromatography is a standard analytical technique used to assess the purity of this compound. tcichemicals.com A purity level of over 98.0% is often reported by commercial suppliers, as determined by GC analysis. tcichemicals.com

The following table provides a summary of the key spectroscopic and analytical data for this compound.

TechniqueObservation/DataPurposeReference
¹H NMR Confirms the presence of methyl (S-CH₃) protons.Structural Elucidation acs.orgpharmaffiliates.com
¹³C NMR Identifies the carbonyl carbon (C=O) and methyl carbons.Structural Elucidation acs.orgpharmaffiliates.com
FT-IR Spectroscopy Shows characteristic absorption bands for C=O and C-S functional groups.Functional Group Identification researchgate.netpharmaffiliates.com
Mass Spectrometry Molecular Weight: 122.21 g/mol .Molecular Weight Determination biosynth.comlgcstandards.com
Gas Chromatography Purity typically >98.0%.Purity Assessment tcichemicals.com
Refractive Index (n_D) 1.5485 - 1.55Physicochemical Property Determination wikipedia.org

Theoretical and Computational Chemistry of S,s Dimethyl Dithiocarbonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivitytcichemicals.compsu.edu

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.org It is a cornerstone of modern computational chemistry for studying compounds like S,S'-Dimethyl dithiocarbonate. researchgate.netresearchgate.net DFT calculations are employed to determine key electronic parameters, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. researchgate.netresearchgate.net These parameters are crucial for evaluating molecular stability and predicting potential reactivity. researchgate.netresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate an electron (nucleophilicity), while the LUMO energy relates to its ability to accept an electron (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. uctm.eduorientjchem.org An MEP surface plots the electrostatic potential onto the molecule's electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. uctm.eduorientjchem.org This analysis helps predict where the molecule is susceptible to electrophilic or nucleophilic attack. orientjchem.org

Computational Analysis of Reaction Mechanisms and Transition States

Understanding the intricate details of how chemical reactions proceed is a fundamental goal of chemistry. numberanalytics.com Computational chemistry provides essential tools for elucidating reaction mechanisms, with a focus on identifying the transition state—the highest energy point along the reaction coordinate. numberanalytics.comnih.gov Methods like DFT are widely used to calculate the structures and energies of reactants, products, and, crucially, the transition states that connect them. numberanalytics.com

The analysis of a reaction path, often done through Intrinsic Reaction Coordinate (IRC) calculations, reveals the step-by-step energetic changes as reactants convert to products. nih.govsmu.edu This process can be partitioned into distinct phases: an initial contact phase, a preparation phase where reactants adjust, a transition state phase involving bond breaking and formation, and finally, product adjustment and separation phases. nih.govsmu.edu

For a compound like this compound, which is used as a carbonylating agent, these computational analyses can map out the precise pathway of the carbonylation reaction. researchgate.net By modeling the interaction of this compound with a nucleophile (e.g., an amine), researchers can calculate the activation energy (the energy barrier of the transition state) and determine the feasibility of the proposed mechanism. This detailed understanding is invaluable for optimizing reaction conditions and developing new synthetic methodologies. nih.gov

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to validate the calculated molecular structure. orientjchem.org DFT calculations can accurately predict vibrational spectra, such as Infrared (IR) and Raman spectra. acs.org The calculated vibrational frequencies correspond to specific bond stretches, bends, and twists within the molecule. A close agreement between the calculated and experimental spectra provides strong evidence that the computationally optimized geometry is a true representation of the molecule's actual structure. orientjchem.org

In some cases, calculated frequencies are systematically scaled to improve the match with experimental results. acs.org Beyond vibrational spectroscopy, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, such as those observed in UV-visible spectroscopy. researchgate.net This allows for the assignment of observed absorption bands to specific electronic excitations within the molecule, like HOMO-LUMO transitions. researchgate.net For this compound and its derivatives, these predictive capabilities are essential for characterizing new compounds and confirming their structural assignments. acs.org

Molecular Dynamics Simulations

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. psu.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and interactions with other molecules, such as solvents.

For this compound, MD simulations could be used to understand its behavior in different environments, for instance, in a water-based synthesis. These simulations can reveal how the molecule interacts with water molecules, how it diffuses through the medium, and what conformations it is likely to adopt. When combined with reactive force fields (like ReaxFF), MD can also be used to simulate chemical reactions and identify important intermediate species and reaction pathways in complex systems, complementing the insights gained from static DFT calculations. psu.edu

Quantum Chemical Parameters and Reactivity Predictiontcichemicals.com

From the fundamental energies of molecular orbitals calculated with quantum chemical methods, several global reactivity descriptors can be derived to predict the chemical behavior of a molecule. researchgate.netuctm.edu These parameters provide a quantitative measure of a molecule's reactivity and are invaluable for comparing the reactivity of different compounds. researchgate.net

Key quantum chemical parameters include:

Chemical Potential (μ) : Related to the "escaping tendency" of an electron from the system. A system with a higher chemical potential will transfer charge to a system with a lower chemical potential. researchgate.net

Chemical Hardness (η) : Measures the resistance to a change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO energy gap. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft."

Chemical Softness (S) : The reciprocal of chemical hardness, representing the molecule's polarizability.

Electronegativity (χ) : A measure of an atom's or molecule's ability to attract electrons.

Electrophilicity Index (ω) : A global measure of a molecule's electrophilic nature or its energy stabilization when it accepts electrons. researchgate.netuctm.edu

These descriptors, derived from DFT calculations, allow for a quantitative prediction of the reactivity of this compound. researchgate.netresearchgate.net

Table 1: Quantum Chemical Parameters and Their Significance

Parameter Formula Significance
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2 Indicates the tendency of electrons to escape. Governs charge transfer direction. researchgate.net
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2 Measures resistance to charge transfer. Hard molecules are less reactive. researchgate.net
Chemical Softness (S) S = 1 / η Reciprocal of hardness. Soft molecules are more polarizable and reactive. researchgate.net
Electronegativity (χ) χ = -μ Measures the power to attract electrons. researchgate.net

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the electrophilic character of a molecule. researchgate.netuctm.edu |

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of compounds with their biological or chemical activity. nih.govd-nb.info This approach is fundamental in fields like drug design and materials science for the rational design of new molecules with enhanced or specific properties. nih.govrjraap.com

For this compound, SAR modeling would involve creating a series of derivatives by systematically modifying its chemical structure. nih.gov For example, the methyl groups could be replaced with other alkyl or aryl substituents. The reactivity or other properties of these derivatives would then be measured experimentally or calculated computationally.

The core of SAR analysis is to identify which structural features (e.g., the size of a substituent, its electronic properties) are responsible for changes in activity. d-nb.infodrugdesign.org By building a computational model (a QSAR model) that mathematically links these structural descriptors to the observed activity, it becomes possible to predict the activity of new, yet-to-be-synthesized derivatives. nih.govd-nb.info This predictive power accelerates the discovery process by focusing experimental efforts on the most promising candidate molecules, enabling the design of novel reagents based on the this compound scaffold with tailored reactivity. nih.gov

Potential Applications and Interdisciplinary Research of S,s Dimethyl Dithiocarbonate

Applications in Medicinal Chemistry and Drug Discovery

In the fields of medicinal chemistry and drug discovery, S,S'-Dimethyl dithiocarbonate is primarily valued as a synthetic precursor for creating complex bioactive molecules. Its ability to facilitate the construction of specific chemical functionalities under relatively mild conditions makes it an important tool for researchers.

Precursor in Drug Synthesis

This compound is utilized as a precursor in the synthesis of various drug candidates. biosynth.com It functions as a phosgene (B1210022) substitute, offering a safer alternative for introducing a carbonyl group into a molecule. nih.govresearchgate.net This is particularly significant in the synthesis of urea (B33335) derivatives, a common structural motif in many pharmaceuticals. nih.gov The compound's role as a carbonylating agent is a key aspect of its utility in building the core structures of potential therapeutic agents. wikipedia.orgchemicalbook.com

Investigation of Tuberculostatic Activity

The potential of this compound and its derivatives in combating tuberculosis has been a subject of scientific inquiry. It has been investigated for tuberculostatic activity, which may be linked to its capacity to inhibit the oxidative carbonylation of amines. biosynth.com However, studies on specific derivatives, such as methyl 3-isonicotinoyldithiocarbazates and this compound isonicotinoylhydrazone, and their subsequent reaction products with amines and hydrazines, did not demonstrate tuberculostatic activity in vitro. researchgate.netresearchgate.net

In contrast, related studies on other hydrazone derivatives have shown more promising results. For instance, certain condensates of hydrazonamides or hydrazides with 5-nitro-2-furaldehyde (B57684) have exhibited significant activity against Mycobacterium tuberculosis. This highlights the ongoing research into this class of compounds for anti-tuberculosis drug discovery. mdpi.com

Table 1: Tuberculostatic Activity of Selected Hydrazone Derivatives Against M. tuberculosis

Compound H37Rv Strain (MIC µg/mL) Spec. 192 Strain (MIC µg/mL) Spec. 210 Strain (MIC µg/mL)
3a (nitrofuran derivative) 3.1-12.5 3.1-12.5 3.1-12.5
4a (nitrofuran derivative) 3.1-12.5 3.1-12.5 3.1-12.5
Pyrazinamide (Reference) 25 25 >400
Isoniazid (Reference) Not specified 12.5 25

Source: Adapted from MDPI study on hydrazone derivatives. mdpi.com

Development of Urea-Containing Bioactive Molecules

This compound has been validated as a highly effective reagent for synthesizing urea-containing compounds, which are prevalent in numerous clinically approved drugs. nih.gov The urea functionality is crucial in drug design for establishing stable hydrogen bonds with biological targets like proteins and receptors. nih.gov

This compound provides a convenient and safer method for the carbonylation of amines to produce mono-, di-, and trisubstituted ureas. nih.govresearchgate.net The synthesis can be performed under mild conditions, often in water. For example, symmetrical disubstituted ureas can be prepared by reacting this compound with an amine in a 1:2 molar ratio at 60°C. nih.gov This process avoids the use of hazardous reagents like phosgene or triphosgene, which have significant safety and environmental drawbacks. nih.govresearchgate.net The development of such urea derivatives is critical, as they form the basis for a wide range of bioactive molecules, including kinase inhibitors used in cancer therapy and agents targeting various other diseases. dergipark.org.tr

Table 2: Synthesis of Urea Derivatives Using this compound

Urea Type Reactants Key Advantage
Symmetrical Disubstituted Ureas This compound + Amine (1:2 molar ratio) Safer alternative to phosgene; can be performed in water. nih.gov
Unsymmetrical Ureas This compound + Primary Amine, followed by a second, different amine Convenient, high-yield synthesis without hazardous reagents. nih.govnih.gov

Source: Based on research into urea synthesis methodologies. nih.govnih.gov

Role in Agrochemical Development

The synthetic utility of this compound also extends to the agrochemical industry, where it is used to create compounds that protect crops and regulate plant growth.

Synthetic Intermediate for Agrochemical Compounds

This compound serves as a synthetic intermediate for various agrochemical compounds. pharmaffiliates.com Its role in synthesizing urea derivatives is particularly relevant, as certain 1,3-diphenylureas, which can be produced through methods involving this type of chemistry, have been reported to act as plant growth regulators, mimicking the effects of auxins and cytokinins. dergipark.org.tr The ability to construct these complex molecules efficiently makes this compound a valuable component in the development of new agricultural products.

Fungicidal and Bactericidal Applications of Derivatives

Derivatives synthesized from intermediates like dithiocarbamates have been investigated for their potential use as fungicides and bactericides. For example, benzothiazole (B30560) derivatives, which can be synthesized from dithiocarbamate (B8719985) intermediates formed using reagents like carbon disulfide and dimethyl sulfate (B86663), are known to possess a broad spectrum of biological activities, including antimicrobial and antifungal properties. nih.gov Similarly, other heterocyclic compounds derived from related synthetic pathways are tested for their activity against pathogenic bacteria. researchgate.net This line of research aims to develop new agents to protect plants from various diseases.

Table 3: List of Mentioned Chemical Compounds

Compound Name CAS Number
This compound 868-84-8 biosynth.com
Phosgene 75-44-5
Triphosgene (bis(trichloromethyl) carbonate) 32315-10-9
Carbon disulfide 75-15-0 chemicalbook.com
Dimethyl sulfate 77-78-1 chemicalbook.com
Pyrazinamide 98-96-4
Isoniazid 54-85-3
5-nitro-2-furaldehyde 698-63-5
Urea 57-13-6

Materials Science and Polymer Engineering

The unique reactivity of the thiocarbonylthio group in compounds like this compound underpins their utility in advanced polymer synthesis. This functionality is central to powerful polymerization techniques that allow for the creation of complex and well-defined macromolecular structures.

This compound belongs to the broader class of thiocarbonylthio compounds, which are instrumental as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. acs.org RAFT is a form of reversible deactivation radical polymerization (RDRP) that enables remarkable control over the final polymer's molecular weight, dispersity, composition, and architecture. acs.org This technique is highly versatile, applicable to a wide array of vinyl monomers, and requires only the addition of a suitable CTA to a conventional radical polymerization system. acs.orgacs.org

The mechanism involves a rapid equilibrium between active, propagating polymer radicals and dormant polymer chains capped with the thiocarbonylthio group from the RAFT agent. acs.orgtue.nl This process allows polymer chains to grow at a similar rate, leading to polymers with a narrow molecular weight distribution (low dispersity). mdpi.com The retention of the thiocarbonylthio end-group throughout the polymerization renders the chains "living," meaning they can be re-activated to extend the polymer chain with a different monomer, facilitating the synthesis of block copolymers. acs.orgmdpi.com

Different classes of RAFT agents, such as dithioesters, trithiocarbonates, and dithiocarbamates, are chosen based on the type of monomer being polymerized. acs.orgmdpi.com Dithiocarbamates, for instance, have been shown to be particularly versatile, controlling the polymerization of both "more activated monomers" (MAMs) like acrylates and styrene (B11656), and "less activated monomers" (LAMs) like vinyl acetate. mdpi.comrsc.org This control allows for the synthesis of sophisticated polymer architectures that are otherwise difficult to achieve, including:

Block Copolymers: Chains composed of distinct blocks of different monomers. acs.orgdur.ac.uk

Star Polymers: Multiple polymer chains radiating from a central core. mdpi.comdur.ac.uk

Gradient Copolymers: Where the monomer composition changes gradually along the polymer chain. acs.org

Polymer Brushes: Densely packed polymer chains grafted onto a surface or another polymer backbone. acs.org

The ability to create these complex architectures is a significant advantage in designing new polymeric materials for specialized applications. core.ac.ukrsc.org

A key feature of polymers synthesized via RAFT polymerization is the presence of the thiocarbonylthio end-group derived from the chain transfer agent. While essential for controlling the polymerization, this group can be chemically modified or removed post-polymerization to impart new functionality or to yield a "clean" polymer chain. This process is known as end-group derivatization.

One of the most common methods for removing the thiocarbonylthio moiety is thermolysis. acs.org Heating the polymer, typically at temperatures between 120°C and 200°C, can cause the C–S bond to cleave, leading to the elimination of the end-group. acs.orgnih.gov For many polymers, such as those derived from dithiobenzoates or trithiocarbonates, this process often results in the formation of a desirable C=C double bond at the polymer chain end. nih.gov This terminal alkene is a valuable functional handle for subsequent "click" chemistry reactions, such as thiol-ene additions.

Another approach involves reacting the end-group with radical initiators. This addition-fragmentation coupling can replace the ZC(=S)S– group with a fragment from the initiator, offering another route to alter the end-group's functionality. nih.gov The choice of derivatization strategy depends on the polymer's thermal stability and the desired end-group. acs.orgnih.gov

The table below summarizes key techniques for the derivatization of RAFT polymer end-groups.

Derivatization MethodDescriptionResulting Functional GroupReference
Thermolysis Heating the polymer causes cleavage and elimination of the thiocarbonylthio group. The mechanism can vary depending on the polymer type.Typically a C=C double bond. acs.orgnih.gov
Addition-Fragmentation Coupling The end-group reacts with radicals from an initiator (e.g., AIBN), replacing the thiocarbonylthio moiety with a fragment from the initiator.Varies depending on the initiator used. nih.gov
Radical-Induced Oxidation Catalytic chain transfer agents (e.g., Co(II) compounds) are used in the later stages of polymerization to replace the end-group. This is primarily applicable to methacrylates.C=C double bond. nih.gov

Industrial Chemical Processes and Sustainable Chemistry

This compound (DMDTC) is emerging as a valuable reagent in green and sustainable chemistry, primarily by offering a safer alternative to hazardous chemicals and enabling more efficient, waste-reducing processes.

One of the most significant applications of this compound is as a safe and effective substitute for phosgene (COCl₂). organic-chemistry.orgresearchgate.netthieme-connect.com Phosgene is an extremely toxic and corrosive gas that is widely used as a carbonylating agent in the industrial synthesis of carbonates and isocyanates, which are precursors to materials like polycarbonates and polyurethanes. nih.gov Due to its high toxicity, handling phosgene requires stringent safety protocols, and finding safer alternatives is a major goal of green chemistry. nih.gov

This compound has proven to be an excellent phosgene replacement for the carbonylation of amines to produce various substituted ureas. organic-chemistry.orgorganic-chemistry.org Researchers have developed efficient procedures that use DMDTC to synthesize N-alkylureas, symmetrical and unsymmetrical N,N′-dialkylureas, and N,N,N′-trialkylureas. organic-chemistry.org A key advantage of this method is that the reactions can often be carried out under mild conditions in water, eliminating the need for volatile organic solvents and yielding products with high purity and in high yields. organic-chemistry.org For instance, the synthesis of symmetrical N,N'-dialkylureas by reacting primary amines with DMDTC in water at 60°C achieves an average yield of 94% with product purity exceeding 99%. organic-chemistry.org

The table below presents research findings on the use of DMDTC as a phosgene substitute for urea synthesis.

Reactant(s)Product TypeKey ConditionsAverage YieldReference
Primary Aliphatic Amines + DMDTCSymmetrical N,N'-DialkylureasWater, 60°C94% organic-chemistry.org
DMDTC + Dimethylamine, then Primary ArylaminesN,N-Dimethyl-N'-ArylureasMulti-step process with in-situ halogenation85-98% researchgate.netthieme-connect.com
Aliphatic Amines + DMDTCN-Alkylureas, Unsymmetrical N,N'-Dialkylureas, N,N,N'-TrialkylureasWater, 50-70°C (for second step)High organic-chemistry.org

This methodology represents a significant advance, providing an environmentally friendly, cost-effective, and scalable process for industries such as pharmaceuticals, agrochemicals, and polymers. organic-chemistry.org

A further advantage of using this compound in synthesis, which aligns with the principles of sustainable chemistry and atom economy, is the generation of recoverable and industrially valuable byproducts. organic-chemistry.orgresearchgate.netthieme-connect.com Instead of producing hazardous waste like the hydrochloric acid from phosgene-based routes, reactions with DMDTC yield sulfur-containing compounds that have their own industrial uses.

Specifically, the carbonylation of amines with DMDTC releases methanethiol (B179389) (CH₃SH). organic-chemistry.org Methanethiol is a key precursor in the synthesis of the essential amino acid L-methionine and is also used in the production of pesticides and plastics. nih.gov

In other synthetic procedures using DMDTC, such as the preparation of N,N-dimethyl-N'-arylureas, the process can be designed to recover dimethyl disulfide (CH₃SSCH₃). researchgate.netthieme-connect.com For each mole of the thiocarbamate intermediate formed, half a mole of dimethyl disulfide is co-produced, representing a complete exploitation of the DMDTC reagent. researchgate.netthieme-connect.com Dimethyl disulfide is used as a sulfiding agent in petrochemical refining and as an agricultural fumigant.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for S,S'-Dimethyl Dithiocarbonate

While established methods for synthesizing this compound exist, future research will likely target more sustainable, efficient, and scalable approaches. Traditional methods often involve reagents like carbon disulfide and dimethyl sulfate (B86663), which present handling challenges. chemicalbook.com

Future research could focus on:

Carbon Dioxide as a C1 Feedstock : A novel Mitsunobu-based technique has been developed for synthesizing S,S-dialkyl dithiocarbonates from thiols and gaseous carbon dioxide, offering a greener alternative to traditional reagents. researchgate.net Further optimization of this method for this compound could enhance its environmental profile and efficiency.

Flow Chemistry : Implementing continuous flow processes could offer better control over reaction parameters, improve safety by minimizing the volume of hazardous reagents at any given time, and facilitate easier scaling-up of production.

Catalytic Routes : Investigating catalytic methods that avoid stoichiometric reagents could lead to more atom-economical syntheses. This might involve metal- or organo-catalysis to facilitate the key bond-forming reactions.

Exploration of Undiscovered Reactivity Patterns

This compound is recognized for its role as a carbonylating agent and as a carbonyl dication synthon in the synthesis of ketones. wikipedia.orgacs.orgacs.org However, its full reactive potential remains to be explored. Future investigations could delve into:

Radical Chemistry : The C–S bonds in this compound could be homolytically cleaved under photochemical or thermal conditions to generate radical species. acs.org Exploring its participation in radical-based C-C and C-heteroatom bond-forming reactions could open new synthetic pathways.

Asymmetric Catalysis : Designing chiral derivatives of this compound or using it as a substrate in asymmetric transformations could lead to the synthesis of enantiomerically enriched compounds.

Reactions with Organometallic Reagents : While its use with some organometallics is known, a systematic study of its reactions with a wider range of organometallic compounds could reveal novel transformations and synthons. acs.org

Reaction with Amines and Hydrazines : Studies on its reactions with various amines and hydrazines have been conducted, but expanding the scope of these reactants could yield new heterocyclic systems or other functional molecules. researchgate.net

Advanced Characterization Techniques for In-situ Reaction Monitoring

Understanding the mechanisms of reactions involving this compound is crucial for optimization and discovery. Applying advanced in-situ characterization techniques would provide real-time data on reaction kinetics, intermediates, and catalyst behavior. researchgate.netresearchgate.net

Spectroscopic Methods : Techniques like in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration changes of reactants, products, and transient intermediates throughout a reaction. jos.ac.cnspectroscopyonline.com Surface-enhanced Raman spectroscopy (SERS) could be particularly useful for studying reactions on catalytic surfaces. jos.ac.cn

Microscopy Techniques : For heterogeneous reactions, in-situ Transmission Electron Microscopy (TEM) and Scanning Tunneling Microscopy (STM) can visualize the catalyst's structural evolution and the interaction of reactants at the atomic level. jos.ac.cnnumberanalytics.com

X-ray Techniques : Operando X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) can provide detailed information on the electronic and geometric structure of catalysts or reagents under actual reaction conditions, helping to identify active sites and reaction mechanisms. researchgate.netnumberanalytics.com

Development of this compound-Based Catalytic Systems

The sulfur atoms in this compound offer potential for it to act as a ligand in transition metal catalysis. Dithiocarbamates, a related class of compounds, are known to form stable complexes with various metals and are used in organocatalysis. acs.orgrsc.org

Future research could focus on:

Ligand Synthesis : Using this compound as a precursor to design novel mono- or polydentate sulfur-containing ligands for catalysis. Its reaction chemistry could be exploited to introduce other coordinating groups.

Organocatalysis : Dithiocarbonyl compounds can act as catalytic donors for electron donor-acceptor (EDA) complex photoactivation. acs.org Investigating the potential of this compound in this context could lead to new metal-free catalytic systems for radical processes.

Precursor to Heterogeneous Catalysts : It could be used as a source of sulfur for the synthesis of metal sulfide (B99878) catalysts, with the organic framework potentially acting as a templating agent to control the catalyst's morphology and structure.

Biomedical and Environmental Applications of this compound and its Derivatives

While this compound itself has shown some tuberculostatic activity, its derivatives hold broader promise. researchgate.netbiosynth.com The general class of dithiocarbamates is known for a wide range of biological activities and applications. rsc.orgnih.gov

Medicinal Chemistry : Derivatives could be synthesized and screened for a variety of therapeutic applications, including as antifungal, antibacterial, or anticancer agents, leveraging the known bioactivity of the dithiocarbamate (B8719985) functional group. rsc.orgnih.gov Gold(III) dithiocarbamate complexes, for example, have shown compelling anticancer activity. rsc.org

Agrochemicals : Following the extensive use of dithiocarbamates as fungicides and pesticides in agriculture, novel derivatives of this compound could be developed as next-generation crop protection agents. nih.gov

Environmental Remediation : The chelating properties of dithiocarbamates suggest that derivatives of this compound could be developed as agents for sequestering heavy metals from contaminated water or soil.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. ijsetpub.comresearchgate.net These tools can accelerate the discovery and optimization of molecules and reactions related to this compound.

Reaction Prediction and Optimization : ML models can be trained on existing reaction data to predict the outcomes of new reactions, identify optimal reaction conditions (temperature, pressure, catalyst), and suggest novel synthetic pathways. ijsetpub.commit.edu

Property Prediction : AI can predict the physicochemical and biological properties of virtual derivatives of this compound. This allows for the in-silico screening of large libraries of potential compounds for desired activities (e.g., drug-likeness, catalytic activity) before committing to their synthesis. coe.edu

Retrosynthetic Analysis : AI-powered tools can propose complete synthetic routes for complex target molecules that incorporate this compound or its derivatives, significantly speeding up the process of synthesis planning. mit.edu

This data-driven approach allows researchers to navigate the vast chemical space more efficiently, focusing laboratory efforts on the most promising candidates and reaction conditions identified by predictive models. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S,S'-Dimethyl dithiocarbonate, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between methyl halides and dithiocarbonate salts. For example, electrochemical reduction of diaryl trithiocarbonates in the presence of dimethyl sulfate has been reported to yield high-purity products . Purification can be achieved through recrystallization using ethanol or diethyl ether, followed by column chromatography (silica gel, hexane/ethyl acetate eluent). Purity verification requires HPLC (>98% by GC or NMR) .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural elucidation involves:

  • X-ray crystallography : Confirms bond distances (C–S: ~1.777–1.802 Å) and angles (∠OCS: ~124.9°) .
  • NMR spectroscopy : Distinct signals for methyl groups (¹H NMR: δ ~2.5–3.0 ppm; ¹³C NMR: δ ~40–45 ppm for S–CH₃).
  • IR spectroscopy : Stretching vibrations for C=S (~1050–1150 cm⁻¹) and C–O (~1250 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, acetonitrile) but hydrolyzes in aqueous acidic/basic conditions. Storage recommendations: anhydrous environments at –20°C under inert gas (N₂/Ar). Stability tests via TGA/DSC show decomposition onset at ~150°C .

Advanced Research Questions

Q. How does this compound participate in copolymerization reactions, and what mechanistic insights exist?

  • Methodological Answer : In terpolymerization with epoxides and CO₂, it acts as a chain-transfer agent, forming dithiocarbonate linkages (–OC(S)S–). DFT calculations reveal O/S scrambling during propagation, leading to thiirane byproducts. Reaction monitoring via ¹H NMR (disappearance of epoxide signals) and MALDI-TOF MS (end-group analysis) is critical .

Q. What analytical challenges arise when quantifying trace degradation products of this compound in reaction mixtures?

  • Methodological Answer : Degradation products like thiirane or sulfonic acids require GC-MS (headspace analysis) or LC-HRMS with reverse-phase columns (C18, 0.1% formic acid in H₂O/MeCN). Calibration curves for quantification must account for matrix effects .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : DFT studies (B3LYP/6-31G*) optimize transition states for nucleophilic attacks, such as alkoxide-induced cleavage of dithiocarbonate linkages. Solvent effects (PCM model) and Gibbs free energy profiles (ΔG‡) guide experimental catalyst selection (e.g., Zn-Co complexes) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound-based polymerizations?

  • Methodological Answer : Discrepancies often stem from solvent polarity or initiator purity. Controlled experiments should:

  • Standardize monomer-to-initiator ratios.
  • Use in situ FTIR to track real-time conversion rates.
  • Compare results across multiple batches to isolate variables .

Methodological Resources

  • Structural Data : CRC Handbook provides bond parameters for conformational analysis .
  • Synthetic Protocols : Electrochemical reduction methods and tert-amyl peroxyester-initiated polymerizations .
  • Analytical Tools : MALDI-TOF MS for end-group profiling , LC-HRMS for degradation product identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.